molecular formula C11H9N3O2 B14908671 7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B14908671
M. Wt: 215.21 g/mol
InChI Key: DUKSBZASUGRRPY-UHFFFAOYSA-N
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Description

7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its fused ring structure, which includes both pyrimidine and indole moieties. The presence of a methoxy group at the 7th position adds to its unique chemical properties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol. The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrimidoindole core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is unique due to its specific substitution pattern and the presence of both pyrimidine and indole moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

7-methoxy-3,5-dihydropyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C11H9N3O2/c1-16-6-2-3-7-8(4-6)14-10-9(7)12-5-13-11(10)15/h2-5,14H,1H3,(H,12,13,15)

InChI Key

DUKSBZASUGRRPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C(=O)NC=N3

Origin of Product

United States

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